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Introduction
Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce

ceramide-1-phosphate (C1P). This enzymatic conversion is a key regulatory point in

sphingolipid metabolism, influencing a multitude of cellular processes including proliferation,

apoptosis, inflammation, and cell migration.[1][2][3] The balance between the pro-apoptotic

signaling of ceramide and the pro-survival and pro-inflammatory roles of C1P is crucial for

cellular homeostasis.[2] Consequently, CERK represents a promising therapeutic target for

various diseases, including cancer and inflammatory disorders.

This document provides detailed application notes and protocols for monitoring CERK activity

using the fluorescent substrate analog, N-(6-[(7-Nitro-2-1,3-benzoxadiazol-4-

yl)amino]hexanoyl)-D-erythro-sphingosine (C6-NBD ceramide). While the user specified C6-
NBD sphinganine, the available literature predominantly describes the use of C6-NBD

ceramide for direct measurement of CERK activity. C6-NBD sphinganine can be used as a

substrate for ceramide synthase to indirectly study pathways leading to ceramide production.[4]

This fluorescent assay offers a non-radioactive, sensitive, and high-throughput compatible

method to quantify CERK activity in both in vitro and cellular contexts.
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Ceramide kinase is a central enzyme in the sphingolipid metabolic pathway. It catalyzes the

ATP-dependent phosphorylation of ceramide, a key bioactive lipid. The product, C1P, acts as a

second messenger, influencing various downstream signaling cascades. Key pathways

affected by CERK activity include the activation of pro-survival signals through the PI3K/Akt

pathway and the mitogen-activated protein kinase (MAPK) cascades (ERK1-2 and JNK). By

converting ceramide to C1P, CERK reduces the cellular levels of ceramide, a lipid known to

induce apoptosis through the activation of protein phosphatases and caspases.
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Caption: Ceramide Kinase Signaling Pathway.

Principle of the Assay
The assay is based on the enzymatic conversion of the fluorescent substrate, C6-NBD

ceramide, to C6-NBD-ceramide-1-phosphate (C6-NBD-C1P) by CERK in the presence of ATP.

The fluorescent properties of the NBD group allow for sensitive detection. The separation of the

product (C6-NBD-C1P) from the unreacted substrate (C6-NBD ceramide) is achieved through

differential partitioning in a biphasic solvent system or by solid-phase extraction (SPE). The

phosphorylated product is more polar and partitions into the aqueous phase or binds to an

aminopropyl SPE column, while the substrate remains in the organic phase or is washed off the

column. The fluorescence of the isolated product is then quantified, which is directly

proportional to the CERK activity.

Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing the C6-

NBD ceramide-based CERK assay.

Table 1: Michaelis-Menten Constants (Km) for Ceramide Kinase
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Substrate Km Value
Enzyme
Source

Assay
Conditions

Reference

C6-NBD

Ceramide
1.0 µM

Recombinant

MBP-Cerk

Delivered with 7

µM BSA

C6-NBD

Ceramide
4 µM

Recombinant

CERK

Delivered with

BSA

C6-NBD

Ceramide
6 µM

Recombinant

human CERK

Radiometric

assay with BSA

C6-Ceramide 14 µM
Recombinant

human CERK

Radiometric

assay with BSA

ATP 28 µM
Recombinant

MBP-Cerk
-

ATP 168 µM
Recombinant

CERK
-

Table 2: IC50 Values of Ceramide Kinase Inhibitors

Inhibitor IC50 Value Assay System Reference

U-0126 4 µM

In vitro with

recombinant CERK

(SPE-based)

Fenretinide 1.1 µM

In vitro with

recombinant CERK

(SPE-based)

AMG-9810 1.1 µM

In vitro with

recombinant CERK

(SPE-based)
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In Vitro Ceramide Kinase Activity Assay (Plate Reader
Method)
This protocol is adapted from a fluorescent plate reader assay for CERK activity.

Materials:

Recombinant CERK or cell lysates

C6-NBD ceramide

Fatty acid-free Bovine Serum Albumin (BSA)

ATP

Assay Buffer: 50 mM MOPS/NaOH (pH 7.2), 3 mM MgCl₂, 40 mM NaF, 1 mM DTT, 100 µM

orthovanadate

Chloroform

Methanol

0.1 M Tris (pH 8.5)

96-well black microplate

Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)

Procedure:

Substrate Preparation: Prepare a stock solution of C6-NBD ceramide in ethanol. To prepare

the working substrate solution, mix the C6-NBD ceramide stock with BSA solution to achieve

a final concentration of 5 µM C6-NBD ceramide and an appropriate BSA concentration (e.g.,

a molar ceramide/BSA ratio of 2.5).

Reaction Setup: In a microcentrifuge tube, add 75 µL of the reaction mixture containing

assay buffer and the C6-NBD ceramide/BSA complex.
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Enzyme Addition: Add 25 µL of the enzyme preparation (recombinant CERK or cell lysate) to

initiate the reaction.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

The incubation time should be within the linear range of the reaction.

Reaction Termination and Extraction: Stop the reaction by adding a chloroform/methanol/0.1

M Tris (pH 8.5) mixture (2:1:1.2 v/v/v). Vortex thoroughly to ensure proper mixing and phase

separation.

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

Fluorescence Measurement: Carefully transfer the aqueous (upper) phase, which contains

the C6-NBD-C1P product, to a 96-well black microplate.

Quantification: Measure the fluorescence of the aqueous phase using a fluorescence plate

reader. A standard curve can be generated using known concentrations of C6-NBD-C1P to

convert fluorescence units to molar amounts.
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Caption: In Vitro CERK Assay Workflow.
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In Situ (Live Cell) Ceramide Kinase Activity Assay
This protocol allows for the measurement of CERK activity within intact cells.

Materials:

Cultured cells (e.g., HEK293 cells) in 24-well plates

C6-NBD ceramide

Fatty acid-free BSA

Phosphate-Buffered Saline (PBS)

Chloroform

Methanol

0.1 M Tris (pH 8.5)

Fluorescence plate reader

Procedure:

Cell Culture: Plate cells in 24-well plates and grow to the desired confluency.

Substrate Loading: Prepare a loading solution of 5 µM C6-NBD ceramide in serum-free

medium or PBS containing 0.3 mg/mL fatty acid-free BSA.

Incubation: Remove the culture medium from the cells and add the C6-NBD ceramide

loading solution. Incubate the cells for a specified time (e.g., 20 minutes) at 37°C.

Cell Harvesting: Immediately after incubation, place the plate on ice. Wash the cells with ice-

cold PBS to remove excess substrate.

Cell Lysis and Extraction: Lyse the cells and perform a lipid extraction directly in the well or

after transferring the cells to a microcentrifuge tube using a chloroform/methanol/0.1 M Tris

(pH 8.5) mixture (2:1:1.2 v/v/v).
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Phase Separation and Quantification: Follow steps 6-8 from the In Vitro Ceramide Kinase

Activity Assay protocol to separate the phases and quantify the fluorescence of the product

in the aqueous phase.

Applications in Drug Discovery
The C6-NBD ceramide-based assay is a valuable tool for drug discovery and development. Its

high-throughput compatibility makes it suitable for:

High-Throughput Screening (HTS): Screening large compound libraries to identify novel

inhibitors or activators of CERK.

Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of lead

compounds and their analogs.

Mechanism of Action Studies: Investigating how compounds modulate CERK activity and

downstream signaling pathways.

Cell-Based Assays: Assessing the efficacy of drug candidates in a more physiologically

relevant cellular environment.

The ability to simultaneously measure other enzymes of the sphingolipid pathway by analyzing

the lipid extract with HPLC provides a comprehensive view of the metabolic flux and off-target

effects of potential inhibitors.

Conclusion
The use of C6-NBD ceramide provides a robust, sensitive, and non-radioactive method for

monitoring ceramide kinase activity. The protocols outlined in these application notes are

adaptable for both in vitro and in situ studies, making them highly valuable for basic research

and drug development efforts targeting the sphingolipid metabolic pathway. The quantitative

data and pathway information provided offer a solid foundation for designing and interpreting

experiments aimed at understanding the role of CERK in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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